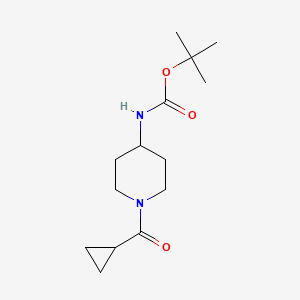
tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C14H24N2O3 and a molecular weight of 268.35 g/mol . This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(cyclopropanecarbonyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the development of biochemical assays and as a reagent in various biological studies.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: This compound has a similar structure but with a methyl group instead of a cyclopropane ring.
tert-Butyl (1-(chlorosulfonyl)piperidin-4-yl)carbamate: This compound contains a chlorosulfonyl group, which imparts different reactivity and properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Actividad Biológica
tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate, also known by its CAS number 1152430-26-6, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 254.33 g/mol
- CAS Number : 1152430-26-6
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its effects on specific biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown selectivity towards bacterial cells over mammalian cells, suggesting a favorable therapeutic index. For example, it demonstrated high antimicrobial activity with minimal cytotoxicity against lung MCR-5 and skin BJ fibroblast cell lines .
The mechanism by which this compound exerts its effects appears to involve modulation of specific cellular pathways. It has been implicated in the inhibition of certain protein kinases, which play crucial roles in cell signaling and regulation.
Case Studies and Research Findings
A number of studies have evaluated the pharmacological effects of this compound:
- In Vitro Studies :
- In Vivo Studies :
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
tert-butyl N-[1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-6-8-16(9-7-11)12(17)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEUFBFEDFJPGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653382 |
Source


|
| Record name | tert-Butyl [1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152430-26-6 |
Source


|
| Record name | tert-Butyl [1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













